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molecular formula C13H18N2O2 B8417704 Tert-butyl 4-cyclopropylpyridin-3-ylcarbamate

Tert-butyl 4-cyclopropylpyridin-3-ylcarbamate

Cat. No. B8417704
M. Wt: 234.29 g/mol
InChI Key: ATUOXIAGXBFZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09173887B2

Procedure details

A pressure tube purged with nitrogen was charged with tert-butyl 4-iodopyridin-3-ylcarbamate (1.0 g, 3.12 mmol), potassium phosphate (2.393 g, 10.93 mmol), toluene (16 mL) and H2O (0.800 mL). The mixture was sparged with nitrogen for 20 minutes. Then cyclopropylboronic acid (0.349 g, 4.06 mmol), tricyclohexylphosphonium tetrafluoroborate (0.116 g, 0.312 mmol), and palladium(II) acetate (0.035 g, 0.156 mmol) were added, and the mixture was sparged with nitrogen for 15 minutes. The tube was closed with a pressure release valve top, and the mixture was heated at 100° C. for 20 hours. TLC (SiO2, 50% ethyl acetate/CH2Cl2) showed no starting material and a lower. Rf product. LCMS showed no starting material, and a large product peak, m/z 235. The reaction was cooled to room temperature, and the residue was taken up in ethyl acetate (100 mL), and washed with H2O (50 mL). The aqueous phase was re-extracted with ethyl acetate (50 mL), and the combined organic extracts were washed with brine (25 mL), dried over anhydrous MgSO4, filtered, and concentrated by rotary evaporation. The crude material was purified by SiO2 flash chromatography (2.5 cm×15 cm) eluting with CH2Cl2 to 6:4 ethyl acetate/CH2Cl2 to afford the product as a colorless viscous oil (634 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.393 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.349 g
Type
reactant
Reaction Step Two
Quantity
0.116 g
Type
reactant
Reaction Step Two
Quantity
0.035 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH:24]1(B(O)O)[CH2:26][CH2:25]1.F[B-](F)(F)F.C1([PH+](C2CCCCC2)C2CCCCC2)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C1(C)C=CC=CC=1>[CH:24]1([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:26][CH2:25]1 |f:1.2.3.4,6.7,8.9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC1=C(C=NC=C1)NC(OC(C)(C)C)=O
Name
potassium phosphate
Quantity
2.393 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.8 mL
Type
solvent
Smiles
O
Name
Quantity
16 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.349 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.116 g
Type
reactant
Smiles
F[B-](F)(F)F.C1(CCCCC1)[PH+](C1CCCCC1)C1CCCCC1
Name
Quantity
0.035 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A pressure tube purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The mixture was sparged with nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the mixture was sparged with nitrogen for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The tube was closed with a pressure release valve top
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WASH
Type
WASH
Details
washed with H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude material was purified by SiO2 flash chromatography (2.5 cm×15 cm)
WASH
Type
WASH
Details
eluting with CH2Cl2 to 6:4 ethyl acetate/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C=NC=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 634 mg
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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